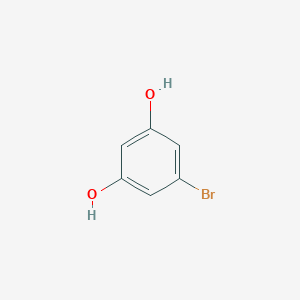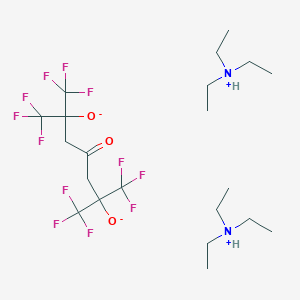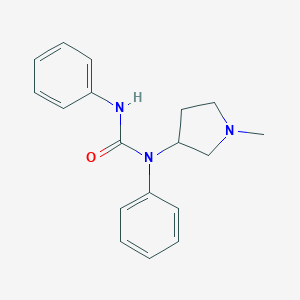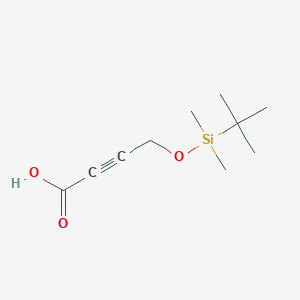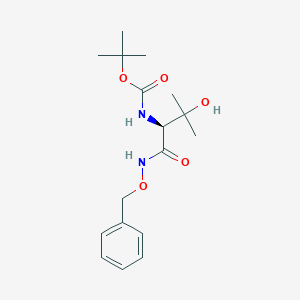
2-Chloro-4-(chlorodifluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-(chlorodifluoromethyl)pyridine is a chemical compound that belongs to the class of pyridine derivatives. It is widely used in the field of medicinal chemistry for the synthesis of various biologically active compounds. This compound has shown promising results in scientific research, and its potential applications in the pharmaceutical industry have been widely studied.
Wirkmechanismus
The mechanism of action of 2-Chloro-4-(chlorodifluoromethyl)pyridine is not fully understood. However, it has been suggested that this compound inhibits the activity of certain enzymes and proteins that are involved in various biological processes. For example, it has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. This inhibition leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-Chloro-4-(chlorodifluoromethyl)pyridine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cells, including breast cancer, prostate cancer, and lung cancer. It has also been shown to possess antiviral activity against hepatitis C virus and dengue virus. Additionally, it has been shown to possess anti-inflammatory activity in animal models of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-Chloro-4-(chlorodifluoromethyl)pyridine in lab experiments is its high purity. This compound can be easily synthesized with high purity, which makes it a reliable starting material for the synthesis of various biologically active compounds. However, one of the limitations of using this compound is its toxicity. This compound is highly toxic and should be handled with care in the laboratory.
Zukünftige Richtungen
There are many future directions for the use of 2-Chloro-4-(chlorodifluoromethyl)pyridine in scientific research. One of the future directions is the development of new drugs for the treatment of various diseases such as cancer, viral infections, and inflammatory diseases. Additionally, this compound can be used as a tool for the study of various biological processes and pathways. Furthermore, the synthesis of new derivatives of 2-Chloro-4-(chlorodifluoromethyl)pyridine can lead to the discovery of new biologically active compounds with potential therapeutic applications.
Conclusion:
In conclusion, 2-Chloro-4-(chlorodifluoromethyl)pyridine is a promising compound that has shown potential in scientific research. Its high purity and versatility make it a reliable starting material for the synthesis of various biologically active compounds. This compound has shown promising results in the treatment of various diseases, and its potential applications in the pharmaceutical industry have been widely studied. Further research on this compound and its derivatives can lead to the discovery of new drugs with potential therapeutic applications.
Synthesemethoden
The synthesis of 2-Chloro-4-(chlorodifluoromethyl)pyridine can be achieved by various methods. One of the most commonly used methods is the reaction of 2-chloro-4-picoline with chlorodifluoromethane in the presence of a base such as potassium carbonate. This method yields a high purity of the compound and is relatively easy to perform.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-(chlorodifluoromethyl)pyridine has been widely used in scientific research for the synthesis of various biologically active compounds. It has been shown to possess antiviral, antibacterial, anti-inflammatory, and anticancer activities. This compound has been used as a starting material for the synthesis of various drugs such as antiviral drug R1479, anticancer drug AZD1208, and anti-inflammatory drug GSK583.
Eigenschaften
CAS-Nummer |
109919-29-1 |
|---|---|
Produktname |
2-Chloro-4-(chlorodifluoromethyl)pyridine |
Molekularformel |
C6H3Cl2F2N |
Molekulargewicht |
197.99 g/mol |
IUPAC-Name |
2-chloro-4-[chloro(difluoro)methyl]pyridine |
InChI |
InChI=1S/C6H3Cl2F2N/c7-5-3-4(1-2-11-5)6(8,9)10/h1-3H |
InChI-Schlüssel |
ADIUQQCYCCCORD-UHFFFAOYSA-N |
SMILES |
C1=CN=C(C=C1C(F)(F)Cl)Cl |
Kanonische SMILES |
C1=CN=C(C=C1C(F)(F)Cl)Cl |
Synonyme |
2-CHLORO-4-(CHLORODIFLUOROMETHYL)PYRIDINE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



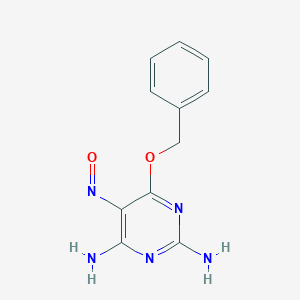
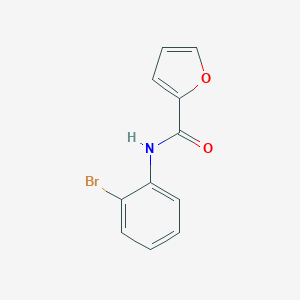
![3-Methylfuro[3,2-b]pyridine](/img/structure/B24747.png)

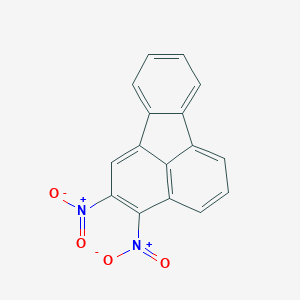
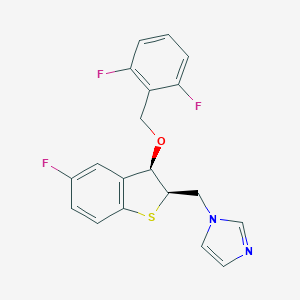
![[(2R,3S,4R,5R)-5-amino-1,2,4-trihydroxy-6-oxohexan-3-yl] dihydrogen phosphate](/img/structure/B24755.png)
